Fructose 3-phosphate
Overview
Description
Fructose 3-phosphate is a sugar phosphate derived from fructose. It is one of the several phosphorylated derivatives of fructose that play crucial roles in various metabolic pathways, including glycolysis, gluconeogenesis, and the pentose phosphate pathway . This compound is particularly significant in the context of non-enzymatic glycation processes, which are implicated in diabetic complications .
Preparation Methods
Synthetic Routes and Reaction Conditions: . This enzyme catalyzes the transfer of a phosphate group from adenosine triphosphate to the third carbon of fructose, resulting in the formation of fructose 3-phosphate.
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, it is typically produced in research settings using enzymatic methods. The enzyme fructose-3-phosphokinase is purified from sources such as human erythrocytes and other mammalian tissues .
Chemical Reactions Analysis
Types of Reactions: Fructose 3-phosphate undergoes various chemical reactions, including:
Phosphorylation: It can be further phosphorylated to form other sugar phosphates involved in metabolic pathways.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include reactive oxygen species and other oxidative stress-related compounds.
Phosphorylation: Enzymes such as fructose-3-phosphokinase and adenosine triphosphate are commonly used in phosphorylation reactions.
Major Products Formed:
Advanced Glycation End Products: These are formed through the oxidation of this compound and are implicated in various pathological conditions.
Scientific Research Applications
Fructose 3-phosphate has several scientific research applications, including:
Chemistry: It is used as a model compound to study phosphorylation and glycation reactions.
Biology: It plays a role in understanding metabolic pathways and their regulation.
Mechanism of Action
Fructose 3-phosphate exerts its effects primarily through its involvement in metabolic pathways and glycation processes. It acts as a substrate for enzymes such as fructose-3-phosphokinase, leading to the formation of phosphorylated intermediates that participate in glycolysis and other metabolic pathways . Additionally, its oxidation leads to the formation of advanced glycation end products, which are implicated in diabetic complications .
Comparison with Similar Compounds
- Fructose 1-phosphate
- Fructose 2-phosphate
- Fructose 6-phosphate
- Fructose 1,6-bisphosphate
- Fructose 2,6-bisphosphate
Comparison: Fructose 3-phosphate is unique in its specific role in non-enzymatic glycation processes and its formation through the action of fructose-3-phosphokinase . Unlike other fructose phosphates, which are primarily involved in glycolysis and gluconeogenesis, this compound is particularly significant in the context of diabetic complications and the formation of advanced glycation end products .
Properties
IUPAC Name |
[(3S,4R,5R)-1,4,5,6-tetrahydroxy-2-oxohexan-3-yl] dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P/c7-1-3(9)5(11)6(4(10)2-8)15-16(12,13)14/h3,5-9,11H,1-2H2,(H2,12,13,14)/t3-,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKVQPCCMLVBGQ-UYFOZJQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)CO)OP(=O)(O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)CO)OP(=O)(O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90925470 | |
Record name | 3-O-Phosphonohex-2-ulose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90925470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126247-74-3 | |
Record name | Fructose 3-phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126247743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-O-Phosphonohex-2-ulose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90925470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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